Ethyl 4-(cyanomethyl)benzoate
Overview
Description
Ethyl 4-(cyanomethyl)benzoate is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group attached to a methyl group, which is further connected to a benzoate ester.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a novel one-carbon radical equivalent, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared and shown to be an excellent reagent for introducing an acyl unit via xanthate transfer radical addition to olefins, with further elaboration of the adducts possible . Additionally, potential metabolites of a related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, were synthesized using stereospecific oxidizing reagents and conditions .
Molecular Structure Analysis
The molecular structure of ethyl 4-(cyanomethyl)benzoate and its analogs has been a subject of interest. For example, the structure of a related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was determined by single-crystal X-ray crystallography, revealing intramolecular hydrogen bonding . Similarly, the crystal structure and molecular modeling of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate were determined, providing insights into the molecular stacking and conformation .
Chemical Reactions Analysis
The reactivity of ethyl 4-(cyanomethyl)benzoate analogs has been studied, including a novel inverse-type Diels-Alder reaction of ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, which demonstrated high regio- and endo-selectivity . Another study reported the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent, indicating the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-(cyanomethyl)benzoate and its derivatives have been characterized using various techniques. For instance, the synthesis, characterization, and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate included spectrometric identifications employing IR, UV, and NMR, revealing details about the compound's tautomeric forms and hydrogen bonding . The crystal structure and molecular modeling of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate provided insights into the effects of different lengths of alkyl chains on mesogenic behaviors .
Scientific Research Applications
Photopolymerization
Ethyl α-hydroxymethylacrylate benzoate esters, including derivatives like 4-cyanobenzoate, have been synthesized for rapid photopolymerization applications. These materials, exhibiting linear rather than highly crosslinked structures, are promising for thin film and coating applications due to their fast photopolymerization rates and desirable physical properties (Avci, Mathias, & Thigpen, 1996).
Anti-juvenile Hormone Agents
Ethyl 4-(cyanomethyl)benzoate derivatives have been studied for their anti-juvenile hormone (JH) activities. These compounds, such as ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, show strong anti-JH activity causing precocious metamorphosis in insects like Bombyx mori. The mode of action involves the inhibition of JH biosynthesis through suppression of transcription of JH biosynthetic enzymes (Kaneko, Furuta, Kuwano, & Hiruma, 2011).
Liquid Crystal Studies
Research on ethyl benzoate derivatives with varying alkyl chain lengths, such as ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate, has provided insights into their molecular stacking, conformation, and mesogenic behaviors. These studies are crucial for understanding the liquid crystalline properties of these compounds, which are significant for applications in liquid crystal displays and other related technologies (Lai et al., 2007).
Antiplatelet Activity
Research has been conducted on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives for their antiplatelet activity. These compounds, including ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, have shown potential as anti-PAR4 agents, inhibiting platelet aggregation and P-selectin expression. This research is significant for the development of novel antiplatelet drugs (Chen et al., 2008).
Phytochemical Research
Ethyl 4-hydroxy-3,5-dimethoxy-benzoate, isolated from plants like Scutellaria barbata, has been characterized for its structure and potential ethnomedicinal applications. This research adds to the understanding of the phytochemical components of traditional medicinal plants (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(cyanomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZDJXZPSPNHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475297 | |
Record name | ethyl 4-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyanomethyl)benzoate | |
CAS RN |
83901-88-6 | |
Record name | ethyl 4-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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